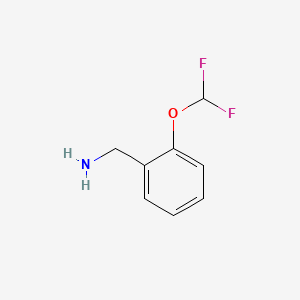

2-(Difluoromethoxy)benzylamine

Descripción

Contextualization of 2-(Difluoromethoxy)benzylamine within Fluoroorganic Chemistry

Fluoroorganic chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical science due to the profound impact of fluorine substitution on molecular properties. cas.cnresearchgate.net The introduction of fluorine can dramatically alter a molecule's electronic characteristics, metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

This compound serves as a key example of a fluorinated building block. The presence of the difluoromethoxy group places it firmly within the realm of fluoroorganic chemistry. The synthesis and reactions of such compounds are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials. cas.cn The strategic incorporation of the -OCHF2 group, as seen in this compound, allows chemists to fine-tune the properties of larger, more complex molecules.

Significance of the Difluoromethoxy Moiety in Advanced Molecular Design

The difluoromethoxy (-OCHF2) group is of particular importance in advanced molecular design, especially in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups like hydroxyl or thiol moieties. The unique electronic properties of the -OCHF2 group, including its strong electron-withdrawing nature, can significantly influence the reactivity and biological activity of a molecule.

Research has shown that the incorporation of a difluoromethoxy group can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCHF2 group resistant to metabolic degradation. acs.org

Modulated Lipophilicity: The difluoromethoxy group can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Altered Conformation and Binding: The size and electronegativity of the fluorine atoms can influence the preferred conformation of a molecule, potentially leading to improved binding to target proteins.

A notable application of a molecule containing the 2-(difluoromethoxy)benzyl moiety is in the synthesis of novel spirohydantoin derivatives. nih.gov In a 2014 study published in Archiv der Pharmazie, researchers synthesized a series of 1'-[2-(difluoromethoxy)benzyl]-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-diones. nih.gov Several of these compounds demonstrated significant anticonvulsant activity in preclinical models, highlighting the potential of the 2-(difluoromethoxy)benzyl scaffold in the development of new central nervous system agents. nih.gov

Role of Benzylamine (B48309) Scaffolds in Organic Synthesis and Derivatives

Benzylamine and its derivatives are fundamental building blocks in organic synthesis. ontosight.ai The benzylamine scaffold provides a versatile platform for the construction of a wide array of more complex molecules. The amino group can be readily functionalized, and the benzyl (B1604629) group itself can be modified or cleaved under various reaction conditions.

The functionalization of benzylamine derivatives through C-H bond activation strategies is a significant area of research in organic chemistry. nih.gov These methods allow for the direct introduction of new functional groups at specific positions on the benzylamine core, providing efficient routes to novel compounds. Benzylamine derivatives are key intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. sioc-journal.cn For instance, they have been utilized in the synthesis of compounds with potential antibacterial and anti-tuberculosis activity. openmedicinalchemistryjournal.com

The combination of the versatile benzylamine scaffold with the unique properties of the difluoromethoxy group in this compound makes it a highly valuable tool for chemists seeking to create novel molecules with specific, enhanced properties for a range of applications, from medicine to materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXUJUQXAOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947255 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243863-36-7 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Difluoromethoxy Benzylamine

Routes for the Construction of the 2-(Difluoromethoxy)phenyl Core

The introduction of the difluoromethoxy group onto the phenyl ring is a critical step in the synthesis of 2-(difluoromethoxy)benzylamine. Several methods have been developed to achieve this transformation, each with its own advantages and limitations.

Difluoromethylation of Precursor Phenolic or Related Aromatic Systems

A primary strategy for constructing the 2-(difluoromethoxy)phenyl core is the direct difluoromethylation of a corresponding phenolic precursor, such as 2-hydroxybenzylamine or its derivatives. This approach often utilizes reagents that can generate a difluorocarbene or an equivalent electrophilic or nucleophilic difluoromethyl species.

One common method involves the use of a difluoromethylating agent like sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base. For instance, the reaction of a 3-hydroxybenzonitrile with ClCF₂COONa in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures can yield the corresponding 3-(difluoromethoxy)benzonitrile (B1301625) with high efficiency. The base, such as cesium carbonate, facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity towards the difluoromethylating agent.

Another notable difluoromethylating agent is diethyl (bromodifluoromethyl)phosphonate. This reagent, when reacted with a phenolic compound in the presence of a base like potassium hydroxide, can effectively introduce the difluoromethoxy group. nih.gov This method has been successfully applied in the synthesis of complex molecules, such as 2-difluoromethoxy-substituted estratriene derivatives. nih.gov

The choice of solvent and base is crucial for the success of these reactions. Solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are often employed. google.com The reaction temperature is also a critical parameter, typically ranging from 30 to 120 °C. google.com

Table 1: Examples of Difluoromethylation of Phenolic Precursors

| Precursor | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3-Hydroxybenzonitrile | ClCF₂COONa | Cs₂CO₃ | DMF | 100 | 3-(Difluoromethoxy)benzonitrile | 93 | |

| 2-Hydroxy-3-benzyloxyestrone | EtO)₂P(O)CF₂Br | KOH | MeCN/H₂O | Room Temp. | 2-(Difluoromethoxy)-3-benzyloxyestrone | Moderate | nih.gov |

| p-Hydroxy acetanilide | CHClF₂ | NaOH | Isopropyl alcohol | 50-55 | N-[4-(Difluoromethoxy)phenyl]acetamide | - |

Reductive Pathways from Nitrile or Carboxylic Acid Precursors

An alternative approach to synthesizing this compound involves the reduction of a corresponding nitrile or carboxylic acid precursor that already contains the 2-(difluoromethoxy)phenyl moiety.

The reduction of nitriles to primary amines is a well-established transformation in organic synthesis. libretexts.orglibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. libretexts.orgyoutube.com The reaction proceeds via nucleophilic hydride attack on the nitrile carbon, followed by a second hydride addition and subsequent aqueous workup to yield the primary amine. libretexts.org For example, 2-(difluoromethoxy)benzonitrile (B1304700) can be reduced to this compound using LiAlH₄.

Borane (B79455) complexes, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂), are also widely used for the reduction of nitriles. google.com This reagent offers a milder alternative to LiAlH₄ and can be used in solvents like anhydrous tetrahydrofuran (B95107) (THF). google.com The reaction typically requires heating to drive it to completion.

Carboxylic acids can also serve as precursors to benzylamines. The reduction of a carboxylic acid to a primary alcohol can be achieved with reagents like LiAlH₄. msu.edu However, a more direct route from a carboxylic acid to an amine involves its conversion to an amide, followed by reduction. libretexts.org More advanced chemoenzymatic cascades have also been developed to convert carboxylic acids to nitriles, which can then be reduced to the corresponding amine. researchgate.netnih.gov

Table 2: Reductive Pathways to Substituted Benzylamines

| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-(Difluoromethoxy)benzonitrile | BH₃·SMe₂ | Anhydrous THF | 0°C to 65°C, 18h | 3-(Difluoromethoxy)benzylamine | 91 | |

| 3-Chloro-5-(difluoromethoxy)benzonitrile | BH₃·SMe₂ | Anhydrous THF | 0°C to 65°C, 18h | 3-Chloro-5-(difluoromethoxy)benzylamine | 91 | google.com |

| General Nitrile | LiAlH₄ | - | - | Primary Amine | - | libretexts.orglibretexts.org |

Amination Reactions on Benzyl (B1604629) Halide or Aldehyde Intermediates

This strategy involves the formation of the C-N bond at a later stage of the synthesis, starting from a 2-(difluoromethoxy)benzyl halide or 2-(difluoromethoxy)benzaldehyde (B1333782) intermediate.

Reductive Amination of Aldehydes: Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. d-nb.inforesearchgate.net The reaction between 2-(difluoromethoxy)benzaldehyde and an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent, yields this compound. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced to the amine. libretexts.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. d-nb.info

Nucleophilic Substitution on Benzyl Halides: The direct amination of a 2-(difluoromethoxy)benzyl halide with an amine source is another viable route. fishersci.it This is a classic SN2 reaction where the amine acts as a nucleophile, displacing the halide leaving group. libretexts.org Ammonia or primary amines can be used to produce primary or secondary benzylamines, respectively. libretexts.orgfishersci.it The reaction is typically carried out in a polar solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction. fishersci.it

Development of Novel Catalytic and Reagent Systems in Synthesis

The development of novel catalysts and reagents has significantly advanced the synthesis of fluorinated compounds, including this compound.

In the realm of difluoromethylation, advancements in late-stage functionalization have introduced new catalytic systems. rsc.org For example, cooperative palladium/silver catalytic systems have been developed for the difluoromethylation of aryl halides using TMSCF₂H. rsc.org Nickel-based catalysts have also emerged as powerful tools for C(sp²)–CF₂H bond formation, offering alternative reaction pathways. rsc.org

For amination reactions, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern C-N bond formation. fishersci.it This methodology allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions. While typically used for aryl amines, related catalytic systems can be adapted for the synthesis of benzylamines.

Furthermore, the development of heterogeneous catalysts for reductive amination offers advantages in terms of catalyst recovery and reuse. d-nb.inforesearchgate.net For instance, gold nanoparticles supported on various metal oxides have shown catalytic activity in the reductive amination of ketones. d-nb.info

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and environmental impact.

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. google.comresearchgate.net

Solvent: The choice of solvent can affect the solubility of reagents, the reaction rate, and the product distribution. researchgate.net Common solvents include DMF, THF, and dioxane. fishersci.it

Base: The type and amount of base used can be critical, particularly in difluoromethylation and amination reactions. researchgate.net Cesium carbonate is often a preferred base due to its high solubility and basicity. researchgate.net

Catalyst Loading: In catalytic reactions, minimizing the catalyst loading without compromising efficiency is a key goal for process sustainability.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal reaction time to maximize product formation and minimize degradation.

For instance, in the reductive amination of benzaldehyde, the pressure of hydrogen and the concentration of the ammonia source can be regulated to control the selectivity towards the primary amine. researchgate.net In the case of direct N-alkylation of benzylamines, the stoichiometry of the reactants and the choice of base have been shown to be critical for achieving high chemoselectivity. researchgate.net

By systematically investigating these parameters, synthetic routes can be refined to be more efficient, cost-effective, and scalable for the production of this compound.

Chemical Transformations and Derivatization of 2 Difluoromethoxy Benzylamine

Amine-Centered Reactivity and Derivative Synthesis

The primary amine group is a versatile functional handle for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives such as amides, sulfonamides, and secondary or tertiary amines.

The primary amine of 2-(difluoromethoxy)benzylamine readily undergoes acylation with acylating agents like acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-benzyl amides. Similarly, reaction with sulfonyl chlorides affords stable sulfonamides. These reactions are fundamental in converting the basic amine into neutral, and often crystalline, derivatives. The general conditions for these transformations are well-established in organic synthesis. For instance, the synthesis of benzylamine-derived sulfonamides is a known strategy for creating libraries of compounds with potential biological activity. nih.gov

Table 1: General Conditions for Acylation and Sulfonylation

| Transformation | Reagent | Typical Conditions | Product Class |

| Acylation | Acetyl Chloride (CH₃COCl) | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), 0°C to RT | N-Arylacetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Base (e.g., Pyridine) or acidic catalyst, RT to moderate heat | N-Arylacetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (Ts-Cl) | Inert solvent (e.g., Pyridine, DCM), Base (e.g., Pyridine), 0°C to RT | N-Arylsulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (Ms-Cl) | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine), 0°C to RT | N-Arylmethanesulfonamide |

This table presents generalized reaction conditions and may require optimization for specific substrates.

The synthesis of secondary and tertiary amines from this compound can be achieved through direct alkylation or, more commonly, via reductive alkylation (also known as reductive amination). sigmaaldrich.com Direct alkylation with alkyl halides can lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reductive amination is often the preferred method for controlled synthesis. This one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. sigmaaldrich.commdpi.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [Na(CH₃COO)₃BH] and sodium cyanoborohydride (NaBH₃CN) being particularly effective under mild conditions. sigmaaldrich.com For example, the synthesis of a related compound, {[4-(difluoromethoxy)phenyl]methyl}(propan-2-yl)amine, is achieved via reductive amination of 4-(difluoromethoxy)benzaldehyde (B1349792) with isopropylamine. A similar strategy can be applied to this compound.

Table 2: Reductive Amination for Secondary Amine Synthesis

| Carbonyl Compound | Reducing Agent | Typical Solvent | Product |

| Acetone | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | N-isopropyl-2-(difluoromethoxy)benzylamine |

| Benzaldehyde | Sodium Cyanoborohydride | Methanol (MeOH) | N-benzyl-2-(difluoromethoxy)benzylamine |

| Cyclohexanone | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | N-cyclohexyl-2-(difluoromethoxy)benzylamine |

This table illustrates representative examples of reductive amination reactions.

Primary amines, such as this compound, react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.org The reaction is typically driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. The formation of imines is often greatest near a pH of 5. libretexts.org These imine linkages are important in various synthetic pathways and can be subsequently reduced to amines or attacked by nucleophiles.

Aromatic Functionalization and Substitution Patterns

The difluoromethoxyphenyl moiety of the molecule can undergo functionalization, although its reactivity is heavily influenced by the electronic properties of the substituents.

The difluoromethoxy (-OCF₂H) group is known to be electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) compared to an unsubstituted benzene ring. This deactivating effect is less pronounced than that of a nitro group but significant. The -OCF₂H group acts as an ortho, para-director, while the benzylamine (B48309) side chain (-CH₂NH₂) is also an ortho, para-director. However, under the often acidic conditions of EAS, the amine group will be protonated to -CH₂NH₃⁺, which is a meta-directing and strongly deactivating group.

Therefore, the outcome of an EAS reaction on this compound is highly dependent on the reaction conditions and whether the amine is protected. For an unprotected amine under acidic conditions (e.g., nitration with HNO₃/H₂SO₄), substitution would be expected to be directed meta to the -CH₂NH₃⁺ group (positions 3 and 5) and ortho/para to the -OCF₂H group (positions 4 and 6). The combined deactivating effects would make such reactions challenging. For instance, direct nitration of difluoromethoxybenzene itself is known to be difficult, often resulting in low yields. Halogenation, such as bromination, typically requires a Lewis acid catalyst like FeBr₃. chemguide.co.uk

If the amine is protected, for example as an amide, the directing effects change. An acetamide (B32628) group (-NHCOCH₃) is an activating ortho, para-director. In this case, the directing effects of the amide and the -OCF₂H group would reinforce each other, favoring substitution at position 4 (para to the amide) and position 6 (ortho to both groups).

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Amine State | Major Predicted Product(s) | Rationale |

| Nitration | Protonated (-CH₂NH₃⁺) | 5-Nitro-2-(difluoromethoxy)benzylamine | -CH₂NH₃⁺ is meta-directing; -OCF₂H is o,p-directing. Position 5 is meta to the ammonium and ortho to the ether. Ring is strongly deactivated. |

| Bromination | Protected (Amide) | 4-Bromo-N-(2-(difluoromethoxy)benzyl)acetamide | Amide and -OCF₂H are o,p-directing. Position 4 is para to the amide and meta to the ether, position 6 is ortho to both. Para substitution often favored. |

Predictions are based on established principles of electrophilic aromatic substitution.

Ring-substituted derivatives of this compound, particularly halogenated ones (e.g., bromo- or iodo-substituted), are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester). rsc.org A bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to synthesize biaryl structures. semanticscholar.orgnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields. rsc.org

Buchwald-Hartwig Amination : This reaction forms a new C-N bond between an aryl halide and an amine, catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org While the starting material is already an amine, a di-halo derivative could potentially undergo selective amination, or a halo-derivative could be coupled with other amines, amides, or heterocycles. nih.govrug.nl

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne to form an aryl-alkyne bond, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgorganic-chemistry.org This would allow for the introduction of an alkynyl moiety onto the aromatic ring of a halogenated this compound derivative.

These coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of complex molecules for various applications.

Table 4: Potential Cross-Coupling Reactions of a Halo-Substituted Derivative

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Aryl amine derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

This table outlines potential applications of standard cross-coupling reactions on a hypothetical bromo-2-(difluoromethoxy)benzylamine derivative.

Annulation Reactions for Heterocyclic Ring Construction

Annulation strategies utilizing this compound or its close analogs involve the participation of the amine group as a nucleophile and often leverage the reactivity of the adjacent aromatic ring or a pre-installed functional group to achieve cyclization. These methods provide access to a diverse range of nitrogen-containing heterocycles.

The construction of five-membered heterocyclic rings such as pyrazoles and isoxazoles from a benzylamine precursor typically requires a multi-step approach or a multicomponent reaction where the amine provides a key nitrogen atom for the new ring system.

Pyrazoles:

A direct synthesis of N-substituted pyrazoles can be achieved from primary amines like this compound. One reported methodology involves the reaction of a primary amine with a 1,3-dicarbonyl compound, such as 2,4-pentanedione, and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. This one-pot procedure allows for the construction of the pyrazole (B372694) ring with the benzylamine nitrogen incorporated directly into the heterocyclic core. The reaction is typically performed in a solvent like DMF at an elevated temperature. This approach can be adapted to produce N-(2-(difluoromethoxy)benzyl)pyrazoles.

| Reactant 1 | Reactant 2 | Reagent | Product Type | Ref |

| Primary Amine (e.g., Benzylamine) | 1,3-Dicarbonyl Compound | O-(4-nitrobenzoyl)hydroxylamine | N-Substituted Pyrazole |

Isoxazoles:

The direct synthesis of isoxazoles from this compound is not commonly reported in the literature, as isoxazole (B147169) synthesis generally proceeds from precursors containing a nitrogen-oxygen bond, such as hydroxylamine (B1172632) derivatives, or through 1,3-dipolar cycloaddition of nitrile oxides with alkynes. For this compound to be used in isoxazole synthesis, it would likely need to be converted into a suitable intermediate first. For instance, the benzylamine could be transformed into a hydroxylamine derivative, which could then undergo cyclization with an α,β-unsaturated carbonyl compound to form the isoxazole ring.

The nucleophilic character of the amine in this compound makes it a suitable component for the synthesis of six-membered nitrogen-containing heterocycles, most notably pyrimidines and their fused analogs like quinazolines.

Pyrimidines and Fused Pyrimidines:

Benzylamines are frequently employed in multicomponent reactions to construct complex pyrimidine-based scaffolds. For instance, benzylamine can react with o-aminoesters in the presence of triethylorthoformate to yield fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, novel scaffolds like dihydropyridothienopyrimidin-4,9-diones have been synthesized in multi-step sequences starting from benzylamine. nih.gov

One-pot, three-component reactions are particularly efficient. The reaction between an ethyl 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate, benzylamine, and triethyl orthoformate produces complex benzochromenopyrimidine triones. researchgate.net Furthermore, the synthesis of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines uses a stepwise substitution approach where benzylamine is introduced onto a dichloroquinazoline intermediate. rsc.org

| Reactant A | Reactant B | Reactant C | Product Scaffold | Ref |

| o-Aminoester | Benzylamine | Triethylorthoformate | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| Chromene-3-carboxylate | Benzylamine | Triethyl Orthoformate | Benzochromenopyrimidine | researchgate.net |

| 2,4-Dichloroquinazoline | Benzylamine | Isopropylamine | Quinazoline-2,4-diamine | rsc.org |

Other Nitrogen-Containing Heterocycles:

Beyond pyrimidines, the reactivity of benzylamines can be harnessed to create a variety of other nitrogenous heterocycles. An iodine-catalyzed reaction between a benzylamine and a 2-aminobenzaldehyde (B1207257) or related compound can yield 2-arylquinazolines under solvent-free conditions. nih.gov Another example involves a transition-metal-free intramolecular redox cyclization between a benzylamine and 2-nitrobenzyl alcohol, which proceeds through several intermediates to form cinnolines. rsc.org

Modern synthetic methods, particularly those involving transition-metal catalysis, have expanded the utility of benzylamines for creating diverse and complex heterocyclic scaffolds. These reactions often proceed through C-H activation, allowing for novel bond formations and ring closures.

Isoquinoline (B145761) Synthesis:

A prominent example of scaffold diversification is the synthesis of isoquinolines. An external oxidant-free, Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides has been developed. researchgate.net This method uses the free amine as a directing group to guide the C-H activation on the aromatic ring, followed by cyclization to form the isoquinoline core. researchgate.net Similarly, Rh(III)-catalyzed C-H activation and annulation of benzylamines with diazo compounds also provides a route to various isoquinoline derivatives. rsc.org

Multicomponent Reactions for Heterocycle Synthesis:

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. nih.govresearchgate.net Benzylamines are valuable substrates in these reactions. The Kabachnik–Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602), can utilize benzylamine to produce heterocyclic α-aminophosphonates. beilstein-journals.org For example, reacting N-Boc-piperidin-4-one with benzylamine and diethyl phosphite yields a piperidine-based α-aminophosphonate, demonstrating the potential to create novel P-containing heterocyclic structures. beilstein-journals.org

The versatility of benzylamines is also seen in the synthesis of pyrrolidine (B122466) frameworks through three-component reactions with β-ketoesters. nih.gov These methodologies underscore the role of this compound as a key starting material for generating a wide array of structurally diverse heterocyclic systems through innovative cyclization and annulation strategies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural assignment can be achieved.

In the ¹H NMR spectrum of 2-(Difluoromethoxy)benzylamine, specific resonances are expected for the aromatic, benzylic, amine, and difluoromethoxy protons. The aromatic region typically displays a complex multiplet pattern for its four protons. The benzylic (-CH₂-) protons usually appear as a singlet, while the amine (-NH₂) protons present as a broad singlet whose chemical shift can be variable. A key diagnostic signal is the proton of the difluoromethoxy (-OCF₂H) group, which appears as a triplet with a large coupling constant due to its interaction with the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

|---|---|---|---|---|

| Aromatic (C₆H₄) | 7.0 – 7.5 | Multiplet (m) | 4H | Protons on the benzene (B151609) ring. |

| Difluoromethoxy (OCF₂H ) | 6.5 – 7.3 | Triplet (t) | 1H | J-coupling with two ¹⁹F nuclei (²JHF ≈ 55-75 Hz). rsc.org |

| Benzylic (-C H₂NH₂) | 3.8 – 4.1 | Singlet (s) | 2H | Adjacent to the amine group and aromatic ring. rsc.org |

| Amine (-NH ₂) | 1.5 – 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. libretexts.org For this compound, distinct signals are observed for the aromatic carbons, the benzylic carbon, and the carbon of the difluoromethoxy group. sp²-hybridized aromatic carbons typically resonate between 110-160 ppm, while the sp³-hybridized benzylic carbon appears further upfield. libretexts.org The carbon of the difluoromethoxy group is particularly noteworthy, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Notes |

|---|---|---|---|

| Aromatic (C -O) | 148 – 152 | Triplet (t) | Carbon attached to the difluoromethoxy group, deshielded by oxygen. |

| Aromatic (C -CH₂) | 138 – 142 | Singlet (s) | Quaternary carbon adjacent to the benzyl (B1604629) group. |

| Aromatic (C H) | 115 – 130 | Singlet (s) | Four distinct signals expected for the aromatic CH carbons. |

| Difluoromethoxy (-OC F₂H) | 115 – 120 | Triplet (t) | Large ¹JCF coupling constant. rsc.org |

| Benzylic (-C H₂NH₂) | 40 – 45 | Singlet (s) | sp³ hybridized carbon of the aminomethyl group. |

¹⁹F NMR is an essential technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. sigmaaldrich.com For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. They appear in the ¹⁹F NMR spectrum as a doublet, resulting from coupling to the single adjacent proton (²JHF). The large coupling constant is a characteristic feature of the -OCF₂H moiety. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCF ₂H | -90 to -95 | Doublet (d) | ²JHF ≈ 55-75 Hz |

While one-dimensional NMR provides chemical shift and coupling information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates nuclei of two different types that are separated by a single bond, primarily ¹H and ¹³C. ustc.edu.cn It would be used to definitively link each proton signal to its directly attached carbon atom (e.g., the benzylic -CH₂- protons to the benzylic carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range (2-3 bond) correlations between protons and carbons. ustc.edu.cn For this compound, HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the signal from the benzylic protons (-CH₂) to the aromatic carbons C1 and C2, and the correlation from the difluoromethoxy proton (-OCF₂H) to the C2 carbon of the aromatic ring. These correlations confirm the ortho-substitution pattern of the benzylamine (B48309) and difluoromethoxy groups. google.com

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the presence of particular functional groups. nih.gov The FTIR spectrum of this compound, which has been recorded using neat techniques, displays characteristic absorption bands that confirm its key structural features. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 – 3400 | Medium |

| Aromatic C-H | Stretch | 3000 – 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 – 2950 | Medium |

| Aromatic C=C | Stretch | 1450 – 1600 | Medium-Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 – 1300 | Strong |

| C-F | Stretch | 1000 – 1150 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful technique for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. While IR spectroscopy is sensitive to vibrations that induce a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly useful for observing non-polar or symmetric bonds.

The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to its distinct structural features. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The vibrations of the benzene ring itself are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethyl group would also give rise to distinct signals. While a publicly available, detailed Raman spectrum with peak assignments for this compound is not widely disseminated, analysis of related structures suggests that the technique is invaluable for confirming the presence and connectivity of the key functional groups.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Approximate) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| Benzene Ring Vibrations | 1400 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-O-C Stretch | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

This table presents expected ranges for Raman shifts based on characteristic functional groups and is for illustrative purposes. Actual peak positions may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysisnih.govscbt.com

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₉F₂NO, the exact mass can be calculated and observed. nih.gov

The monoisotopic mass of this compound is calculated to be 173.0652 g/mol . nih.gov In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). The fragmentation of benzylamines under mass spectrometric conditions often follows predictable pathways. A common fragmentation route for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the loss of the amino group. Another characteristic fragmentation is the loss of ammonia (B1221849) (NH₃). scbt.com

The presence of the difluoromethoxy group introduces additional fragmentation possibilities. Cleavage of the ether bond or loss of the difluoromethyl group could also be observed. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the structural assignment.

| Ion | m/z (Nominal) | Possible Identity |

| [C₈H₉F₂NO]⁺ | 173 | Molecular Ion (M⁺) |

| [C₈H₈F₂O]⁺ | 156 | Loss of NH₂ |

| [C₇H₆F₂O]⁺ | 141 | Loss of CH₂NH₂ |

| [C₇H₆]⁺ | 91 | Tropylium ion (from rearrangement) |

This table illustrates potential major fragment ions and their nominal mass-to-charge ratios (m/z). The relative abundances would depend on the ionization technique and energy.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of crystal structures of related benzylamine derivatives and compounds containing the difluoromethoxy group provides valuable insights into the expected structural features.

It is anticipated that the benzylamine moiety would adopt a conformation where the aminomethyl group is positioned to minimize steric hindrance with the ortho-difluoromethoxy substituent. The crystal packing would likely be influenced by hydrogen bonding involving the primary amine group, which can act as both a hydrogen bond donor and acceptor. These interactions would link adjacent molecules, forming a stable, three-dimensional lattice. A full crystallographic analysis would provide definitive data on these structural parameters.

| Structural Parameter | Expected Value/Feature |

| C-C (aromatic) bond lengths | ~1.39 Å |

| C-N bond length | ~1.47 Å |

| C-O bond length | ~1.37 Å |

| C-F bond lengths | ~1.35 Å |

| Conformation | Staggered or gauche for the C-C-N-H torsion angle |

| Intermolecular Interactions | Hydrogen bonding via -NH₂ group, potential weak C-H···F interactions |

This table provides expected values for key structural parameters based on data from similar molecular structures. A definitive analysis requires experimental X-ray diffraction data.

Computational and Theoretical Chemistry Studies of 2 Difluoromethoxy Benzylamine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Difluoromethoxy)benzylamine, these calculations can predict its three-dimensional structure, electron distribution, and orbital energies with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for determining the ground state properties of organic molecules. By applying DFT methods, such as with the B3LYP functional and a 6-311+G(d,p) basis set, one can calculate the optimized molecular geometry, vibrational frequencies, and other electronic properties. semanticscholar.org The optimized geometry reveals the most stable arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not publicly available, calculations would typically yield parameters similar to those in related substituted benzene (B151609) structures. The results of such a study would provide a foundational understanding of the molecule's steric and electronic landscape.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(ar)-O | 1.37 |

| O-CF₂H | 1.42 | |

| C-F | 1.35 | |

| C(ar)-CH₂ | 1.51 | |

| Bond Angle (°) | C(ar)-O-C | 118.0 |

| F-C-F | 109.5 | |

| C(ar)-C-N | 112.0 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing difluoromethoxy group. The energy gap can be used to predict the molecule's electronic transitions and its behavior in chemical reactions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.50 |

| LUMO Energy (E_LUMO) | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential (I) ≈ -E_HOMO | 6.50 |

| Electron Affinity (A) ≈ -E_LUMO | 0.85 |

| Chemical Hardness (η) = (I-A)/2 | 2.825 |

Investigations into Intermolecular Interactions and Hydrogen Bonding

The nature of intermolecular interactions is crucial for understanding the physical properties and biological activity of a molecule. Theoretical studies can elucidate the specific non-covalent forces at play, particularly the unique role of the difluoromethoxy group.

The difluoromethyl (CF₂H) group is of significant interest because it can function as a hydrogen bond donor. beilstein-journals.orgresearchgate.net This capability arises from the highly polarized C-H bond, where the electron-withdrawing fluorine atoms increase the acidity of the hydrogen atom. beilstein-journals.org Experimental and computational studies have confirmed that the CF₂H group can participate in C-F···H hydrogen bonds, acting as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups. beilstein-journals.orgacs.orgnih.gov

Quantum mechanical calculations have estimated the binding energy of a CF₂H···O hydrogen bond to be between 1.0 and 5.5 kcal/mol. beilstein-journals.org While the CF₂H group is generally a weaker hydrogen bond donor than a hydroxyl group, its strength is comparable to that of amine or aniline (B41778) groups. acs.org The oxygen atom in the difluoromethoxy group, with its lone pairs of electrons, can also act as a hydrogen bond acceptor. Therefore, the -OCHF₂ moiety in this compound can engage in dual hydrogen bonding roles, influencing its interactions with other molecules.

Conformational Analysis and Potential Energy Surface Mapping

The biological function and physical properties of a flexible molecule like this compound are highly dependent on its accessible conformations. Conformational analysis involves mapping the potential energy surface by systematically varying key dihedral angles to identify stable, low-energy conformers.

For this compound, the key rotational barriers are around the C(ar)-O, O-CF₂H, and C(ar)-CH₂ bonds. Computational studies on related difluorinated phenyl ethers have shown that the rotational barrier around the ArO-CF₂R bond is relatively small. researchgate.net This allows the difluoromethoxy group to access a wider range of conformations compared to non-fluorinated alkyl ethers, which prefer to lie in the plane of the arene, or trifluoromethyl ethers, which tend to be orthogonal to it. researchgate.net This conformational flexibility could be crucial for its interaction with biological targets. A detailed potential energy surface map would reveal the energy landscape, transition states between conformers, and the most populated conformational states at a given temperature.

| Dihedral Angle | Description | Significance |

|---|---|---|

| C2-C1-O-C(F₂) | Rotation of the difluoromethoxy group relative to the phenyl ring. | Determines the orientation of the -OCHF₂ group. |

| C1-O-C(F₂)-H | Rotation around the O-CF₂H bond. | Influences the position of the acidic hydrogen. |

| C2-C1-C(H₂)-N | Rotation of the aminomethyl group relative to the phenyl ring. | Governs the positioning of the primary amine. |

Prediction and Interpretation of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational chemistry is a powerful tool for identifying and characterizing molecular structures. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

For a molecule like this compound, theoretical calculations would begin with the optimization of its three-dimensional geometry to find the most stable conformation. Following this, spectroscopic properties can be calculated.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. scielo.brwisc.edu This is achieved by calculating the magnetic shielding tensors for each nucleus. wisc.edu The predicted shifts are valuable for assigning signals in experimentally obtained spectra, especially for complex aromatic regions or for distinguishing between isomers. scielo.brwisc.edu For this compound, computational models would help in assigning the specific resonances of the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, the amine (-NH₂) protons, and the unique proton of the difluoromethoxy (-OCHF₂) group.

IR Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the amine group, C-H stretching of the aromatic ring and methylene group, C-O-C stretching of the ether linkage, and C-F stretching of the difluoromethyl group. These predicted spectra can be used to interpret experimental IR spectra and identify characteristic functional group absorptions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, these calculations would identify the wavelengths of maximum absorption (λₘₐₓ) related to the π→π* transitions of the benzene ring, helping to understand the molecule's electronic structure and how the substituents affect its absorption properties.

Theoretical Descriptors for Physicochemical Properties

Theoretical descriptors are computationally derived values that predict the physicochemical properties of a molecule. nih.gov These descriptors are crucial in fields like drug discovery and material science for predicting a compound's behavior, such as its solubility, permeability, and bioavailability. For this compound, several key descriptors have been computed and are available through public databases like PubChem. nih.gov

These properties, derived from the molecule's computed 2D and 3D structures, provide a comprehensive physicochemical profile. For instance, the molecular weight is a fundamental property calculated from the molecular formula. nih.gov The XLogP3 value is a computed logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity or hydrophilicity. nih.gov A value of 1.8 suggests a moderate degree of lipophilicity. nih.gov The topological polar surface area (TPSA) is another critical descriptor, representing the surface area of polar atoms in a molecule, which is often correlated with its ability to permeate cell membranes.

The table below summarizes some of the key computed physicochemical properties for this compound. nih.gov

| Property Name | Property Value | Reference |

| Molecular Weight | 173.16 g/mol | Computed by PubChem 2.2 |

| XLogP3 | 1.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.9 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.9 |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.9 |

| Exact Mass | 173.06522023 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 35.3 Ų | Computed by Cactvs 3.4.9 |

| Heavy Atom Count | 12 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 132 | Computed by Cactvs 3.4.9 |

These theoretical descriptors provide a foundational understanding of the physicochemical nature of this compound, offering predictive insights into its behavior in various chemical and biological systems.

Role in Advanced Molecular Design and Chemical Research Building Blocks

Strategic Utility in Scaffold Design for Chemical Libraries

In the realm of drug discovery and materials science, the design of chemical libraries containing a wide array of compounds is crucial for identifying new lead structures. 2-(Difluoromethoxy)benzylamine is an important building block in this process. cymitquimica.com Its structure, featuring a reactive amine group and a tunable aromatic ring, allows for its incorporation into various molecular scaffolds. u-strasbg.frnih.gov

The "Scaffold-Linker-Functional Group" (SLF) approach is a common strategy in library design where a core scaffold is systematically modified. u-strasbg.fr this compound can function as a key component of the scaffold or as a linker, enabling the introduction of the difluoromethoxy group into a library of compounds. u-strasbg.frbham.ac.uk This strategic incorporation allows for the exploration of how this specific fluorinated moiety influences the biological activity or material properties of the resulting molecules. The creation of such focused libraries helps in understanding structure-activity relationships and in optimizing compounds for desired effects. u-strasbg.frnih.gov

Precursor for the Development of Difluoromethoxy-Containing Bioisosteres

The difluoromethyl group (CF2H) is recognized as a bioisostere for functional groups like alcohols, thiols, and amines. rsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The introduction of a difluoromethoxy group (-OCF2H) can lead to improved potency and selectivity of drug candidates. rsc.org

This compound serves as a critical precursor for synthesizing molecules containing this important bioisosteric group. nih.gov For instance, research has shown that replacing a methoxy (B1213986) group with a difluoromethoxy group in certain compounds can enhance their biological activity. nih.gov This is attributed to the unique electronic properties and the ability of the difluoromethyl group to act as a hydrogen bond donor, which can lead to beneficial interactions with biological targets. rsc.org

| Property | Methoxy Group (-OCH3) | Difluoromethoxy Group (-OCF2H) | Trifluoromethoxy Group (-OCF3) |

| Hydrogen Bond Acidity (A) | < 0.01 | ~0.10 | - |

| Lipophilicity (πx) | -0.02 | - | 1.04 |

| Conformational Preference | Coplanar with aromatic ring | No strong preference, adaptable | Orthogonal to aromatic ring |

This table provides a comparison of key properties of the methoxy, difluoromethoxy, and trifluoromethoxy groups, highlighting the distinct characteristics of the difluoromethoxy moiety. rsc.orgresearchgate.netresearchgate.net

Enabling Reagent in the Synthesis of Complex Molecular Architectures

The reactivity of the amine group in this compound makes it a versatile reagent for constructing complex molecules. It can participate in a wide range of chemical transformations, including coupling reactions and functional group manipulations, to build intricate molecular frameworks.

One notable application is in the synthesis of spirohydantoins, a class of compounds investigated for their anticonvulsant activity. In one study, this compound was a key starting material in a multi-step synthesis to produce a series of novel spirohydantoin derivatives. nih.gov These complex molecules, featuring a spirocyclic core, were then evaluated for their potential therapeutic effects. nih.gov The use of this compound in this context demonstrates its role in accessing unique and potentially bioactive chemical space.

Investigations into the Influence of the Difluoromethoxy Group on Molecular Conformation and Solubility Characteristics

The incorporation of fluorine-containing groups like difluoromethoxy can significantly impact the physicochemical properties of a molecule, including its three-dimensional shape (conformation) and its ability to dissolve in various solvents (solubility). rsc.orgnih.gov

Molecular Conformation: The difluoromethoxy group is known to influence the conformational preferences of molecules. Unlike the methoxy group, which prefers to be coplanar with an adjacent aromatic ring, and the trifluoromethoxy group, which adopts an orthogonal conformation, the difluoromethoxy group exhibits greater conformational flexibility. rsc.orgresearchgate.net It can adopt various orientations, allowing the molecule to adapt its shape for optimal binding to a biological target. rsc.org Studies on macrocycles have shown that the presence of a difluoroalkoxy group can encourage the adoption of a cis amide conformation, a feature not observed in the non-fluorinated analogues. rsc.orgnih.gov This conformational control is a powerful tool in drug design. rsc.orgnih.gov

Solubility: The difluoromethoxy group can also modulate a molecule's solubility. The presence of fluorine atoms generally increases lipophilicity (the ability to dissolve in fats and oils). researchgate.net However, the difluoromethoxy group also possesses a hydrogen bond donor capability, which can influence its interaction with water and other polar solvents. rsc.org This dual nature allows for a fine-tuning of solubility properties, which is critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. cymitquimica.com Research has shown that disrupting molecular planarity and symmetry, which can be achieved by introducing groups like difluoromethoxy, can lead to improved aqueous solubility. acs.org

Development of New Synthetic Methodologies Leveraging Unique Compound Reactivity

The unique reactivity of this compound and related compounds has spurred the development of new synthetic methods. For instance, the synthesis of the benzylamine (B48309) itself can be achieved through various routes, including the reduction of the corresponding benzonitrile. google.com A reported method involves the difluoromethylation of a hydroxybenzonitrile precursor, followed by reduction of the nitrile group to the amine. google.com

Furthermore, the development of catalytic amination methods, such as those using palladium complexes, has provided efficient ways to synthesize benzylamine derivatives. These modern synthetic approaches offer milder reaction conditions and greater scalability compared to traditional methods. The ongoing research into the synthesis and reactions of fluorinated building blocks like this compound continues to expand the toolkit available to synthetic chemists, enabling the creation of novel and valuable molecules.

Q & A

Q. What are the key synthetic routes for 2-(difluoromethoxy)benzylamine, and what are their limitations in academic settings?

- Methodological Answer : A common approach involves the reduction of nitriles or reductive amination of aldehydes. For example, starting with 2-(difluoromethoxy)benzaldehyde, reductive amination using sodium cyanoborohydride or catalytic hydrogenation can yield the benzylamine derivative. However, challenges include controlling over-reduction (e.g., formation of secondary amines) and managing fluorinated intermediates, which may require inert atmospheres or low temperatures to prevent degradation . Purity of starting materials (e.g., 2-fluorobenzenesulfonyl chloride derivatives) is critical, as impurities can propagate through synthetic steps .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, with ¹⁹F NMR particularly useful for tracking fluorinated groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Liquid Chromatography-Mass Spectrometry (LC-MS) identifies trace impurities. For example, in pantoprazole synthesis, LC-MS detected sulfone byproducts at retention times of 1.7 relative to the parent compound . Infrared (IR) spectroscopy can confirm functional groups like -NH₂ and C-F bonds .

Q. How can researchers ensure the purity of this compound, and what thresholds are acceptable for academic use?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 220–280 nm) is recommended for impurity profiling. Pharmacopeial standards suggest limits of ≤0.1% for individual impurities and ≤0.3% for known byproducts (e.g., sulfone derivatives). Column choice (C18 or phenyl-hexyl) and mobile phase (acetonitrile-phosphate buffer) should optimize separation, as demonstrated in pantoprazole impurity analysis .

Advanced Research Questions

Q. What are the critical factors in optimizing reaction yield for this compound under scalable conditions?

- Methodological Answer : Reaction parameters such as temperature (20–40°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation) significantly impact yield. For example, excessive heat during reductive amination can degrade fluorinated intermediates, reducing yields by 15–20%. Kinetic studies using in-situ FTIR or reaction calorimetry help identify optimal conditions .

Q. How can stability studies be designed to assess this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing at 40°C/75% RH over 4 weeks, with periodic HPLC analysis, identifies degradation pathways. For instance, oxidation at the difluoromethoxy group may produce sulfoxide or sulfone derivatives, as seen in pantoprazole synthesis . Buffered solutions (pH 3–9) reveal hydrolysis susceptibility, while mass balance studies quantify degradation products .

Q. What strategies resolve contradictions between NMR and LC-MS data when characterizing derivatives of this compound?

- Methodological Answer : Cross-validation using orthogonal techniques is critical. For example, discrepancies in molecular ion peaks (LC-MS) versus NMR integration may arise from ion suppression or solvent interactions. Deuterated solvents in NMR and alternative ionization methods (e.g., APCI vs. ESI in MS) mitigate these issues. Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) validate spectral assignments .

Q. How can researchers mitigate the formation of overoxidized byproducts during the synthesis of this compound derivatives?

- Methodological Answer : Controlled stoichiometry of oxidizing agents (e.g., meta-chloroperbenzoic acid) and real-time monitoring via thin-layer chromatography (TLC) prevent overoxidation. In pantoprazole synthesis, sulfoxide intermediates are labile; limiting reaction time to 2–4 hours reduces sulfone formation by 50% . Alternative oxidants like hydrogen peroxide with catalytic tungstate may offer selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.